molecular formula C21H27ClO7 B13844620 (1R,2S,3R,4R)-1-(4-Chloro-3-(4-ethoxybenzyl)phenyl)hexane-1,2,3,4,5,6-hexaol

(1R,2S,3R,4R)-1-(4-Chloro-3-(4-ethoxybenzyl)phenyl)hexane-1,2,3,4,5,6-hexaol

Cat. No.: B13844620
M. Wt: 426.9 g/mol
InChI Key: QXLZASULNNCSEF-KJFGXLEFSA-N
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Chemical Reactions Analysis

(1R,2S,3R,4R)-1-(4-Chloro-3-(4-ethoxybenzyl)phenyl)hexane-1,2,3,4,5,6-hexaol can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., OH-, NH3).

The major products formed from these reactions would depend on the specific conditions and reagents used.

Scientific Research Applications

(1R,2S,3R,4R)-1-(4-Chloro-3-(4-ethoxybenzyl)phenyl)hexane-1,2,3,4,5,6-hexaol has several scientific research applications, including:

    Chemistry: It is used as a reference standard and impurity in the synthesis and analysis of Dapagliflozin.

    Biology: It may be used in studies related to glucose metabolism and diabetes.

    Medicine: Its role as an impurity in Dapagliflozin makes it relevant in pharmaceutical research and quality control.

    Industry: It can be used in the development and manufacturing of antidiabetic drugs.

Mechanism of Action

The mechanism of action of (1R,2S,3R,4R)-1-(4-Chloro-3-(4-ethoxybenzyl)phenyl)hexane-1,2,3,4,5,6-hexaol is not well-documented. as an impurity of Dapagliflozin, it may interact with the sodium-glucose transporter 2 (SGLT2) in a similar manner, potentially affecting glucose reabsorption in the kidneys.

Comparison with Similar Compounds

Similar compounds to (1R,2S,3R,4R)-1-(4-Chloro-3-(4-ethoxybenzyl)phenyl)hexane-1,2,3,4,5,6-hexaol include other impurities and analogs of Dapagliflozin. These compounds may share structural similarities but differ in their specific functional groups and stereochemistry. The uniqueness of this compound lies in its specific configuration and role as an impurity in Dapagliflozin.

Properties

Molecular Formula

C21H27ClO7

Molecular Weight

426.9 g/mol

IUPAC Name

(2S,3R,4R)-1-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]hexane-1,2,3,4,5,6-hexol

InChI

InChI=1S/C21H27ClO7/c1-2-29-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)22)18(25)20(27)21(28)19(26)17(24)11-23/h3-8,10,17-21,23-28H,2,9,11H2,1H3/t17?,18?,19-,20+,21+/m1/s1

InChI Key

QXLZASULNNCSEF-KJFGXLEFSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C([C@@H]([C@H]([C@@H](C(CO)O)O)O)O)O)Cl

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C(C(C(C(C(CO)O)O)O)O)O)Cl

Origin of Product

United States

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